ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE
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Overview
Description
ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene ring is introduced via a coupling reaction with the thiadiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE can be compared with other thiadiazole derivatives:
Properties
IUPAC Name |
ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-23-14(21)10-24-17-20-19-16(25-17)18-15(22)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJELGLDLTWJYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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